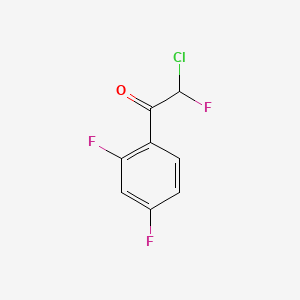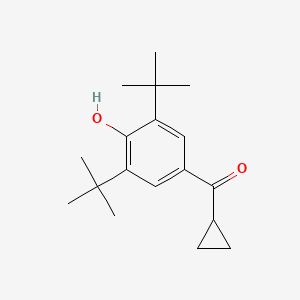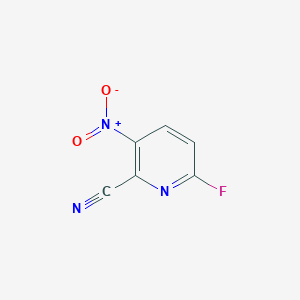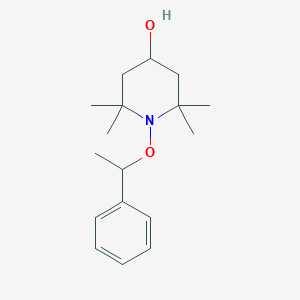
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-
Descripción general
Descripción
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.40 g/mol . It is known for its application as an initiator for stable free radical polymerizations, which allows for accurate control of molecular weight and polydispersity .
Métodos De Preparación
The synthesis of 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with a phenylethoxy compound under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol . The mixture is heated to a temperature range of 50-70°C, and hydrogen peroxide is added dropwise to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its thermal fragmentation at temperatures approaching 140°C, which produces an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical . This compound is also used in oxidation reactions, where it acts as an oxidizing agent in the presence of copper/TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- has a wide range of scientific research applications. In chemistry, it is used as an initiator for stable free radical polymerizations, allowing for precise control over polymer properties . In the industrial sector, it is utilized in the production of polymers and other materials that require controlled polymerization processes .
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- involves the generation of free radicals. When subjected to thermal fragmentation, it produces an active carbon radical and a nitroxyl radical . These radicals play a crucial role in initiating and controlling polymerization reactions. The molecular targets and pathways involved in its action are primarily related to its ability to generate and stabilize free radicals, which are essential for various chemical processes.
Comparación Con Compuestos Similares
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- can be compared to other similar compounds such as 2,2,6,6-Tetramethyl-4-piperidinol and 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl . While these compounds share structural similarities, 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- is unique in its application as an initiator for stable free radical polymerizations . This uniqueness is attributed to its specific molecular structure, which allows for precise control over polymer properties.
Propiedades
Fórmula molecular |
C17H27NO2 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidin-4-ol |
InChI |
InChI=1S/C17H27NO2/c1-13(14-9-7-6-8-10-14)20-18-16(2,3)11-15(19)12-17(18,4)5/h6-10,13,15,19H,11-12H2,1-5H3 |
Clave InChI |
APUFHRLDCFVHFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)ON2C(CC(CC2(C)C)O)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


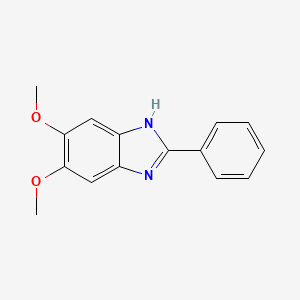
![2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8745336.png)
![5-Methylfuro[3,2-b]pyridine](/img/structure/B8745343.png)
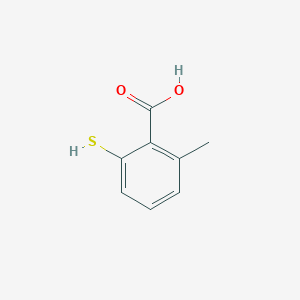
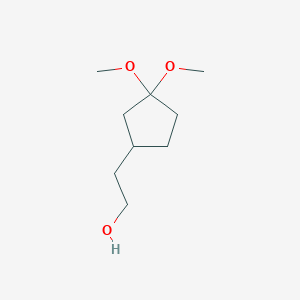
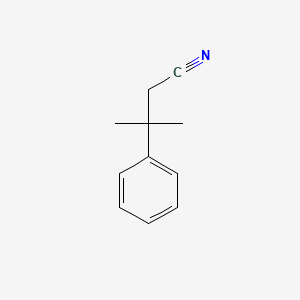

![Methyl 5,5-difluoro-4-oxo-1,6-dihydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8745374.png)

